molecular formula C10H15N3O4 B1385814 6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 1018301-05-7

6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B1385814
CAS No.: 1018301-05-7
M. Wt: 241.24 g/mol
InChI Key: FSURXRBHEILVMO-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrimidine-5-carbaldehyde Derivatives

The historical development of pyrimidine-5-carbaldehyde derivatives represents a significant milestone in heterocyclic chemistry, with foundational research dating back to the late 19th century. Pyrimidine itself, the parent compound of this family, was first systematically studied beginning in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The nomenclature "pyrimidin" was first proposed by Pinner in 1885, establishing the foundation for subsequent developments in this chemical class.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, utilizing a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This groundbreaking synthesis opened pathways for the development of numerous pyrimidine derivatives, including the carbaldehyde variants that would become central to modern pharmaceutical and chemical research.

The evolution of pyrimidine-5-carbaldehyde synthesis methods has been marked by several key innovations. The Reimer-Tiemann reaction has been successfully employed for the synthesis of pyrimidine-5-carboxaldehydes, representing a significant advancement in synthetic methodology. Additionally, contemporary synthetic approaches utilize lithiation techniques, where 5-bromopyrimidine is treated with butyllithium at -78°C, followed by reaction with ethyl formate to yield pyrimidine-5-carboxaldehyde in 51% yield.

Research into substituted pyrimidine derivatives has expanded considerably, particularly focusing on compounds bearing functional groups at the 5-position. The development of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde represents a significant advancement in this field, with the compound being catalogued under CAS number 54660-80-9. This particular derivative demonstrates the evolution from simple pyrimidine structures to more complex, functionally diverse molecules with enhanced biological potential.

The investigation of pyrimidine-5-carbaldehyde derivatives has been further enhanced by the development of related compounds such as 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid, which shares structural similarities with the target compound. The synthesis of such derivatives typically involves nucleophilic substitution reactions where halogenated pyrimidines are mixed with appropriate amines, demonstrating the versatility of synthetic approaches in this chemical class.

Compound Class First Synthesis Key Researcher Synthetic Method
Pyrimidine derivatives 1884 Pinner Condensation with amidines
Parent pyrimidine 1900 Gabriel and Colman Reduction of trichloropyrimidine
Pyrimidine-5-carboxaldehyde 1960 Various researchers Reimer-Tiemann reaction
Modern derivatives 2000s-present Multiple groups Lithiation and nucleophilic substitution

Significance in Heterocyclic Chemistry

The significance of pyrimidine-5-carbaldehyde derivatives in heterocyclic chemistry extends far beyond their structural characteristics, encompassing fundamental contributions to medicinal chemistry, synthetic methodology, and biological activity research. Pyrimidine represents one of the three diazines, distinguished by nitrogen atoms positioned at the 1 and 3 positions in the six-membered heterocyclic ring, contrasting with pyrazine and pyridazine which have different nitrogen arrangements.

The heterocyclic nature of pyrimidine derivatives confers unique chemical properties that have proven invaluable in pharmaceutical development. The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds, including crucial nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B1) and alloxan. This natural prevalence underscores the fundamental importance of pyrimidine structures in biological systems and validates their continued investigation for therapeutic applications.

Recent advances in pyrimidine-based drug development have highlighted the versatility of these heterocyclic compounds. Research has demonstrated that pyrimidine derivatives can be designed to target various therapeutic areas, including bacterial, fungal, and viral infections, cancer treatment, immunological and neurological disorders, inflammation management, chronic pain relief, and diabetes mellitus treatment. The structural flexibility of the pyrimidine core allows for extensive modification, enabling researchers to fine-tune biological activity and selectivity.

The chemical properties of pyrimidine-5-carbaldehyde derivatives are particularly noteworthy for their reactivity patterns. The aldehyde functional group at the 5-position provides a reactive site for further chemical transformations, including Schiff base formation, reductive amination, and condensation reactions. These reactions have been exploited in the synthesis of novel pyrimidine derivatives with enhanced biological activities, demonstrating the synthetic utility of the carbaldehyde functionality.

The development of multi-component synthesis approaches has further enhanced the significance of pyrimidine derivatives in modern chemistry. Research has shown that catalyst-free multicomponent synthesis can be employed to create complex pyrimidine structures efficiently, utilizing 2-aminothiazole, barbituric acid, and various aldehydes in aqueous ethanol medium. These environmentally friendly synthetic approaches align with contemporary green chemistry principles while maintaining high product yields and reaction efficiency.

Property Significance Application
Nitrogen positioning Enhanced hydrogen bonding Drug-receptor interactions
Aldehyde reactivity Versatile synthetic transformations Lead compound optimization
Natural occurrence Biological compatibility Reduced toxicity potential
Structural flexibility Diverse substitution patterns Multi-target therapeutic agents

Research Objectives and Scope

The research objectives surrounding 6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde encompass comprehensive investigation of its synthetic accessibility, structural characterization, and potential biological activities within the broader context of pyrimidine-5-carbaldehyde derivatives. The primary objective focuses on understanding the compound's position within the established framework of heterocyclic chemistry and its potential contributions to medicinal chemistry applications.

Structural optimization represents a critical research objective, particularly regarding the positioning of functional groups on the pyrimidine core. Research has demonstrated that modifications at specific positions, such as the C(2) and C(5) positions of pyrazolo[1,5-a]pyrimidine cores, play crucial roles in determining biological activity and selectivity. The incorporation of methoxyethylamino substituents at the 6-position, combined with dimethyl substitution and aldehyde functionality, represents a sophisticated approach to compound design that warrants systematic investigation.

The scope of research extends to comprehensive synthetic methodology development, building upon established protocols for related compounds. Investigation of 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid synthesis has provided valuable insights into nucleophilic substitution reactions involving halogenated pyrimidines and methoxyethylamine. These methodologies can be adapted and optimized for the target compound, potentially utilizing similar reaction conditions with appropriate modifications to accommodate the carbaldehyde functionality.

Biological activity assessment represents another fundamental research objective, particularly given the documented activities of structurally related compounds. Research has shown that pyrimidine Schiff bases demonstrate significant cytotoxic features, with compounds such as 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibiting selective antibacterial activity against Enterococcus faecalis and anticancer effects against gastric adenocarcinoma. The structural similarities suggest potential for comparable biological activities in the target compound.

The research scope also encompasses advanced characterization techniques, including spectroscopic analysis, crystallographic studies, and computational investigations. Recent studies have employed low-temperature single-crystal X-ray analysis, ADME prediction analysis, and molecular docking studies to elucidate structure-activity relationships in pyrimidine derivatives. These comprehensive analytical approaches provide essential information for understanding the molecular basis of biological activity and optimizing compound design.

Contemporary research objectives have expanded to include green chemistry considerations and sustainable synthetic approaches. The development of catalyst-free synthesis methods, utilization of environmentally benign solvents, and implementation of group-assisted purification techniques represent important aspects of modern pharmaceutical chemistry research. These considerations are particularly relevant for the target compound, given the complexity of its structure and the potential need for multi-step synthetic sequences.

Research Area Specific Objectives Expected Outcomes
Synthetic methodology Optimize reaction conditions Improved yields and purity
Structural characterization Complete spectroscopic analysis Detailed molecular understanding
Biological evaluation Screen multiple activity panels Therapeutic potential assessment
Computational studies Molecular modeling and docking Structure-activity predictions
Green chemistry Sustainable synthetic routes Environmentally friendly processes

Properties

IUPAC Name

4-(2-methoxyethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-12-8(11-4-5-17-3)7(6-14)9(15)13(2)10(12)16/h6,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURXRBHEILVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, commonly referred to by its CAS number 1018301-05-7, is a compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This compound is a derivative of pyrimidine and features an amino group, two methyl groups, and a carbaldehyde group attached to a tetrahydropyrimidine ring.

PropertyValue
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Melting Point136-141 °C
Purity95%+

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor , binding to the active sites of specific enzymes and blocking their activity. This inhibition can disrupt metabolic pathways and has potential therapeutic implications in treating various diseases.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Properties : Investigations into its antiviral capabilities indicate potential effectiveness against certain viral infections by interfering with viral replication processes.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in vitro. The mechanism was attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cell survival .
  • Antiviral Effects : In vitro experiments showed that this compound could inhibit the replication of certain viruses by targeting viral enzymes necessary for their life cycle. This opens avenues for further research into its use as an antiviral agent .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound effectively inhibits key enzymes involved in nucleotide synthesis. This inhibition leads to decreased availability of nucleotides required for DNA and RNA synthesis in rapidly dividing cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in biological applications, it is essential to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
1,3-DimethyluracilLacks amino and carbaldehyde groupsLess reactive; limited biological activity
6-Amino-1,3-dimethyluracilSimilar structure but without carbaldehyde groupAntitumor activity noted
Caffeine Impurity BDifferent functional groups; less diverse reactivityPrimarily stimulant effects

Scientific Research Applications

Medicinal Chemistry

6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleic acid synthesis.

Antiviral Activity

Research indicates that this compound may possess antiviral properties. Preliminary studies suggest it could inhibit viral replication through interference with viral polymerases or proteases. This application is particularly relevant in the context of emerging viral diseases.

Neuropharmacology

There is growing interest in the neuropharmacological effects of this compound. It has been studied for its potential to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as anxiety and depression.

Material Science

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymer matrices for developing smart materials with responsive properties.

Case Studies

StudyFindingsReference
Antitumor ActivityDemonstrated cytotoxic effects on breast cancer cell lines
Antiviral EfficacyInhibition of viral replication in vitro
Neuropharmacological EffectsModulation of serotonin receptors observed in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to other pyrimidine derivatives, differing primarily in substituent groups and functional moieties. Key comparisons include:

Compound Name Molecular Formula Substituents/Functional Groups Key Differences Biological/Physicochemical Notes Reference
6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde C₉H₁₃N₃O₃ Dimethylamino (position 6) Smaller, less polar substituent vs. 2-methoxyethylamino Lower hydrophilicity; potential reduced solubility
4-(3-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₃H₁₅N₃O₂S 3-Methoxyphenyl (position 4), carboxamide (position 5), thioxo (position 2) Thioxo group enhances hydrogen bonding; carboxamide improves metabolic stability Antioxidant activity (inferred from structural analogs)
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate C₁₄H₁₈N₂O₃S Ester (position 5), thioxo (position 2), dimethoxyphenyl (position 4) Ester group increases lipophilicity; thioxo alters electronic properties Synthesized via Biginelli-like reaction
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione C₉H₁₀N₆O₂ Cyano (position 6), fused pyrido ring Cyano is strongly electron-withdrawing; fused ring enhances planarity Positive inotropic activity (PDE III inhibition)

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group enhances water solubility compared to dimethylamino or aromatic substituents.
  • Hydrogen Bonding : Dioxo groups (C2=O, C4=O) form strong hydrogen bonds, influencing crystal packing and solubility . Thioxo analogues (C2=S) exhibit weaker hydrogen bonding but greater lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, and how is its structural integrity validated?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (e.g., Biginelli-like conditions) using 1,3-dimethylbarbituric acid, a β-keto aldehyde precursor, and 2-methoxyethylamine. Reagents such as HBTU or HATU in DMF, with DIPEA as a base, may facilitate coupling reactions at the C5 position . Structural validation requires 1H and 13C NMR spectroscopy to confirm key features:

  • Aldehyde proton resonance at ~9.8 ppm.
  • Methoxyethyl group protons (OCH2CH2OCH3) at δ 3.3–3.6 ppm.
  • Methyl groups on the pyrimidinedione ring at δ 3.1–3.3 ppm.
    HRMS (ESI+) ensures molecular weight accuracy, while X-ray crystallography (if applicable) resolves regioselectivity and stereochemistry .

Q. What are the primary research applications of this compound in chemical and biological studies?

  • Methodological Answer : The carbaldehyde moiety at C5 enables its use as a reactive handle for synthesizing Schiff bases, hydrazones, or thiosemicarbazones, which are valuable in medicinal chemistry for targeting enzymes (e.g., tyrosine kinases, PDEs) . In antibacterial studies, structural analogs (e.g., dihydropyrimidines with substituted aryl groups) have shown activity against Gram-positive bacteria via mechanisms involving membrane disruption or enzyme inhibition . Researchers often derivatize the aldehyde group to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent, cell lines) or compound purity. To resolve discrepancies:

  • Validate purity via HPLC (≥95% purity threshold recommended) .
  • Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity.
  • Compare substituent effects: For example, electron-withdrawing groups at C5 (e.g., carbaldehyde vs. ester) may alter bioactivity due to electrophilicity differences .

Q. What strategies optimize regioselectivity during N-alkylation at the C6 amino group of the pyrimidinedione scaffold?

  • Methodological Answer : Regioselectivity challenges arise due to competing reactivity at N1 vs. N3. Strategies include:

  • Solvent Control : Polar aprotic solvents (e.g., DMF) favor N-alkylation at the less sterically hindered site.
  • Protecting Groups : Temporarily block N1 using Boc or Fmoc groups during functionalization .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
    Post-reaction, 2D NMR (e.g., NOESY) confirms regioselectivity by correlating proton proximities .

Q. How can computational methods guide the design of analogs targeting specific enzymes, such as epidermal growth factor receptor (EGFR) kinases?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the aldehyde group and EGFR’s ATP-binding pocket. Focus on hydrogen bonding with residues like Thr790 or Met793 .
  • QSAR Modeling : Train models on analogs with measured IC50 values to predict bioactivity based on substituent electronic (Hammett σ) or steric (Taft Es) parameters.
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What synthetic approaches leverage the C5 carbaldehyde group to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Schiff Base Formation : React the aldehyde with primary amines (e.g., glycine methyl ester) to form imine-linked prodrugs with enhanced water solubility .
  • Reductive Amination : Convert the aldehyde to a secondary amine using NaBH3CN and a targeting ligand (e.g., folate) for tissue-specific delivery.
  • PEGylation : Attach polyethylene glycol (PEG) via hydrazone linkages to prolong circulation half-life. Monitor stability under physiological pH using UV-Vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.